molecular formula C35H44N4O4 B12093799 11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione

11-[2-[[6-(2,2-Dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione

Cat. No.: B12093799
M. Wt: 584.7 g/mol
InChI Key: LKMMYWNVZOCACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mogroside III A2 involves the biotransformation of mogroside V, another glycoside found in monk fruit. Enzymatic methods are commonly used for this transformation. For instance, cellulase can convert mogroside V into mogroside III and mogroside II E . Maltase, an α-glucosidase, further converts mogroside V into various mogrosides, including mogroside III A2 .

Industrial Production Methods: Industrial production of mogroside III A2 typically involves the extraction of mogrosides from monk fruit using methods such as ethanol extraction and carbon dioxide extraction . These methods are efficient in isolating mogrosides, which are then subjected to enzymatic conversion to produce mogroside III A2.

Comparison with Similar Compounds

Mogroside III A2 is unique among mogrosides due to its specific glycosidic structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C35H44N4O4

Molecular Weight

584.7 g/mol

IUPAC Name

11-[2-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-1-hydroxyethyl]-1,12-diazatricyclo[12.3.1.15,9]nonadeca-5(19),6,8,14(18),15-pentaene-13,17-dione

InChI

InChI=1S/C35H44N4O4/c1-34(2,3)18-25-16-27-29(19-35(12-6-13-35)43-33(27)37-20-25)36-21-30(40)28-17-24-8-4-7-23(15-24)9-5-14-39-22-26(32(42)38-28)10-11-31(39)41/h4,7-8,10-11,15-16,20,22,28-30,36,40H,5-6,9,12-14,17-19,21H2,1-3H3,(H,38,42)

InChI Key

LKMMYWNVZOCACV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CC2=C(N=C1)OC3(CCC3)CC2NCC(C4CC5=CC=CC(=C5)CCCN6C=C(C=CC6=O)C(=O)N4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.